

Spectroscopic Analysis of 6-Nitroindazole: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	6-Nitroindazole	
Cat. No.:	B021905	Get Quote

Introduction:

6-Nitroindazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including as kinase inhibitors for cancer therapy. Accurate structural elucidation and purity assessment of **6-Nitroindazole** are paramount for any research and development endeavor. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of **6-Nitroindazole** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6-Nitroindazole**.

Table 1: ¹H NMR Spectral Data for 6-Nitroindazole



Assignment	Chemical Shift (δ) in ppm
NH	13.8
H-7	8.474
H-5	8.356
H-3	8.030
H-4	7.954

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: 13C NMR Spectral Data for 6-Nitroindazole

Assignment	Chemical Shift (δ) in ppm
C-7a	145.82
C-6	138.50
C-3	134.22
C-3a	126.04
C-5	121.79
C-4	114.70
C-7	106.90

Solvent: DMSO-d₆[1]

Table 3: Mass Spectrometry Data for 6-Nitroindazole



Parameter	Value
Molecular Formula	C7H5N3O2
Molecular Weight	163.13 g/mol
Major Peaks (m/z)	
Top Peak	90
2nd Highest	163
3rd Highest	63

Ionization Method: Electron Ionization (EI)[2]

Table 4: IR Spectroscopy Data for 6-Nitroindazole

Functional Group	Vibrational Frequency (cm ⁻¹)
N-H Stretch	(Not explicitly stated, but expected in the 3200- $3500~\rm cm^{-1}$ region)
Aromatic C-H Stretch	(Not explicitly stated, but expected around 3000- $3100\ cm^{-1}$)
NO ₂ Asymmetric Stretch	(Not explicitly stated, but expected around 1500- $1550~\rm{cm^{-1}}$)
NO ₂ Symmetric Stretch	(Not explicitly stated, but expected around 1340- $1380 \; \text{cm}^{-1}$)
C=C Aromatic Stretch	(Not explicitly stated, but expected in the 1400- $1600~{\rm cm^{-1}}$ region)

Technique: KBr Pellet[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **6-Nitroindazole**.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of purified 6-Nitroindazole.
- Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Data Acquisition:

- Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 depending on the sample concentration.[3]

¹³C NMR Data Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
- A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

Data Processing and Analysis:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Perform phase and baseline corrections.



- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals
 to the respective protons and carbons in the 6-Nitroindazole molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in **6-Nitroindazole**.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of 6-Nitroindazole with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[4]

Data Analysis:

- Analyze the spectrum to identify characteristic absorption peaks corresponding to the various functional groups, such as N-H, aromatic C-H, C=C, and the nitro (NO₂) group.
- Compare the obtained spectrum with reference spectra of indazole derivatives to confirm the presence of key structural motifs.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of **6-Nitroindazole**.



Instrumentation: Mass Spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

Sample Preparation:

• Prepare a dilute solution of **6-Nitroindazole** (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.
- Acquire the mass spectrum in positive ion mode. The standard electron energy for EI is 70 eV.

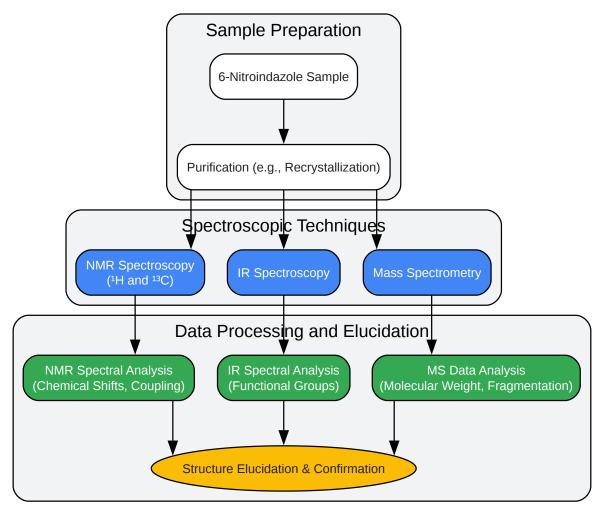
Data Analysis:

- Identify the molecular ion peak ([M]+) to confirm the molecular weight of **6-Nitroindazole**.
- Analyze the fragmentation pattern to gain further structural information. The major fragment peaks can provide insights into the stability of different parts of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **6-Nitroindazole**.





Workflow for Spectroscopic Analysis of 6-Nitroindazole

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Caption: Experimental workflow for the spectroscopic analysis of **6-Nitroindazole**.

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